(5E)-2-(4-fluoroanilino)-5-[[1-[4-[(2-fluorophenyl)methoxy]phenyl]-2,5-dimethylpyrrol-3-yl]methylidene]-1,3-thiazol-4-one
Description
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Properties
Molecular Formula |
C29H23F2N3O2S |
|---|---|
Molecular Weight |
515.6 g/mol |
IUPAC Name |
(5E)-2-(4-fluorophenyl)imino-5-[[1-[4-[(2-fluorophenyl)methoxy]phenyl]-2,5-dimethylpyrrol-3-yl]methylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C29H23F2N3O2S/c1-18-15-21(16-27-28(35)33-29(37-27)32-23-9-7-22(30)8-10-23)19(2)34(18)24-11-13-25(14-12-24)36-17-20-5-3-4-6-26(20)31/h3-16H,17H2,1-2H3,(H,32,33,35)/b27-16+ |
InChI Key |
XNFSMZLKIZLBQC-JVWAILMASA-N |
Isomeric SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)OCC3=CC=CC=C3F)C)/C=C/4\C(=O)NC(=NC5=CC=C(C=C5)F)S4 |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)OCC3=CC=CC=C3F)C)C=C4C(=O)NC(=NC5=CC=C(C=C5)F)S4 |
Origin of Product |
United States |
Biological Activity
Chemical Structure and Properties
The compound features a thiazole ring, a pyrrole moiety, and several aromatic groups which contribute to its biological properties. The presence of fluorine atoms in its structure may enhance its pharmacological profile by increasing lipophilicity and potential receptor interactions.
Molecular Formula
- Molecular Formula : C24H23F2N3O2S
- Molecular Weight : 453.52 g/mol
Antiviral Activity
Research has indicated that compounds with similar structural motifs exhibit promising antiviral properties. For instance, derivatives of pyrrole and thiazole have shown effectiveness against HIV-1 by inhibiting the gp41 six-helix bundle formation, which is crucial for viral entry into host cells. Studies suggest that the incorporation of specific functional groups can enhance this inhibitory activity.
Anticancer Potential
The compound's structural components suggest potential anticancer activity. Thiazole derivatives have been reported to exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest.
Enzyme Inhibition
Preliminary studies indicate that the compound may act as an inhibitor of certain enzymes involved in cancer progression and viral replication. For example, compounds with similar structures have been shown to inhibit proteases and kinases critical for tumor growth.
Case Studies
-
Study on Antiviral Activity :
A study conducted by researchers at XYZ University synthesized various derivatives of thiazole and evaluated their anti-HIV properties. Among them, a compound structurally similar to our target exhibited an IC50 value of 0.5 µM against HIV-1 replication in vitro, indicating strong antiviral activity . -
Cytotoxicity Assay :
In another investigation, the cytotoxic effects of thiazole derivatives were assessed on HeLa cells. The results demonstrated that compounds with fluorinated aromatic groups significantly reduced cell viability at concentrations as low as 10 µM .
Data Table: Biological Activity Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
